1-(2-methylphenyl)-5-(prop-2-en-1-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
Description
1-(2-methylphenyl)-5-(prop-2-en-1-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is fused with a phenyl ring substituted with a methyl group and a prop-2-enyl group.
Properties
IUPAC Name |
1-(2-methylphenyl)-5-prop-2-enylpyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c1-3-8-18-10-16-14-12(15(18)20)9-17-19(14)13-7-5-4-6-11(13)2/h3-7,9-10H,1,8H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZRWZSNKZOZOFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methylphenyl)-5-(prop-2-en-1-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methylphenylhydrazine with ethyl acetoacetate to form the corresponding hydrazone. This intermediate is then cyclized with formamide to yield the pyrazolo[3,4-d]pyrimidine core. The final step involves the alkylation of the pyrazolo[3,4-d]pyrimidine with an appropriate allyl halide to introduce the prop-2-enyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
1-(2-methylphenyl)-5-(prop-2-en-1-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazolopyrimidines.
Scientific Research Applications
Synthesis and Characterization
The synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives typically involves cyclization reactions of ortho-amino esters with various aliphatic and aromatic nitriles. Techniques such as microwave-assisted synthesis have been shown to enhance yields and reduce reaction times compared to conventional methods . Characterization of synthesized compounds is performed through spectral and elemental analysis, ensuring the identification of functional groups and structural integrity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazolo[3,4-d]pyrimidin-4-one derivatives. For instance, a series of synthesized compounds demonstrated significant activity against various bacterial and fungal strains. The agar well diffusion method was employed to evaluate this activity, revealing that certain derivatives exhibited superior efficacy compared to standard antimicrobial agents . This suggests that modifications in the structure can lead to enhanced biological activity.
Antitumor Properties
Compounds within the pyrazolo[3,4-d]pyrimidine family have also been investigated for their anticancer properties. Research indicates that these compounds can inhibit specific enzymes involved in cancer progression. The structural diversity offered by modifications at various positions on the pyrazole ring allows for the development of targeted therapies aimed at specific cancer types. For example, studies have shown that certain derivatives can induce apoptosis in cancer cells through various mechanisms, including inhibition of cell proliferation and modulation of apoptotic pathways .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Compounds synthesized showed significant inhibition against Staphylococcus aureus and Candida albicans. |
| Study 2 | Antitumor Activity | Derivatives demonstrated cytotoxic effects on breast cancer cell lines with IC50 values comparable to established chemotherapeutics. |
| Study 3 | Enzyme Inhibition | Certain compounds were identified as potent inhibitors of kinases involved in cell cycle regulation, leading to reduced tumor growth in vitro. |
Mechanism of Action
The mechanism of action of 1-(2-methylphenyl)-5-(prop-2-en-1-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby disrupting the signaling pathways that promote cell proliferation and survival. This inhibition can lead to the induction of apoptosis in cancer cells and the reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: A closely related compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another derivative with potent kinase inhibitory activity.
Pyrido[2,3-d]pyrimidine: Known for its anticancer and anti-inflammatory properties.
Uniqueness
1-(2-methylphenyl)-5-(prop-2-en-1-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one stands out due to its unique substitution pattern, which enhances its binding affinity to specific molecular targets. The presence of the prop-2-enyl group contributes to its selectivity and potency as a kinase inhibitor, making it a valuable compound for further research and development .
Biological Activity
1-(2-methylphenyl)-5-(prop-2-en-1-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Key Features:
- Contains a pyrazolo[3,4-d]pyrimidine core.
- Substituted with a 2-methylphenyl group and a prop-2-en-1-yl group.
Biological Activity Overview
Research indicates that this compound exhibits a variety of biological activities, including:
- Antimicrobial Activity: Studies have demonstrated its effectiveness against various bacterial strains.
- Anticancer Properties: Preliminary investigations suggest potential in inhibiting cancer cell proliferation.
- Kinase Inhibition: The compound has been evaluated for its ability to inhibit specific kinases involved in cellular signaling pathways.
The biological activity of 1-(2-methylphenyl)-5-(prop-2-en-1-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is primarily attributed to its interaction with specific molecular targets:
- Kinase Inhibition: It may inhibit kinases by binding to their active sites, thereby disrupting signaling pathways crucial for cell growth and division.
- Antibacterial Mechanism: The compound has shown to disrupt bacterial cell wall synthesis and interfere with protein synthesis in pathogenic bacteria .
Research Findings
Table 1: Summary of Biological Activities
Case Studies
-
Antimicrobial Efficacy:
A study assessed the antimicrobial activity of several pyrazolo derivatives, including the compound . It was found that it exhibited significant antibacterial properties against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics like amikacin . -
Anticancer Potential:
In vitro assays demonstrated that the compound could inhibit the growth of various cancer cell lines. For instance, it showed promising results in reducing the viability of breast cancer cells (MCF-7) by inducing apoptosis through caspase activation pathways.
Q & A
Q. What are optimized synthetic routes for 1-(2-methylphenyl)-5-(prop-2-en-1-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one, and how can reaction yields be improved?
Methodological Answer:
- Catalyst Selection : Use ZnCl₂ in n-heptane-toluene (1:1) under reflux to promote cyclocondensation of aldehydes, ketones, and urea derivatives, as demonstrated in dihydropyrimidinone syntheses .
- Solvent Systems : Polar aprotic solvents (e.g., glacial acetic acid) enhance reaction efficiency for pyrazolo-pyrimidine scaffolds .
- Yield Optimization : Post-reaction treatment with aqueous HCl (1M) at 50°C improves crystallization and purity, increasing yields to ~50–55% .
- Purification : Recrystallization from ethanol/water mixtures removes unreacted intermediates .
Q. How should researchers handle and store this compound to ensure stability and safety?
Methodological Answer:
- Storage Conditions : Store in airtight containers at –20°C, protected from light and moisture, based on safety protocols for structurally related pyrazolo-pyrimidines .
- Safety Precautions : Use fume hoods, nitrile gloves, and lab coats. Avoid inhalation; consult SDS for emergency procedures (e.g., eye rinsing with water for 15 minutes) .
Q. What purification techniques are recommended for isolating this compound from complex reaction mixtures?
Methodological Answer:
- Column Chromatography : Use silica gel with ethyl acetate/hexane gradients (3:7 ratio) for initial separation .
- Recrystallization : Ethanol-water systems (2:1) yield high-purity crystals, as validated for pyrimidinones .
- Acid Treatment : Post-synthesis HCl washes (1M) remove basic impurities, critical for achieving >95% purity .
Advanced Research Questions
Q. How can structural contradictions (e.g., bond length anomalies or planarity deviations) in crystallographic data be resolved?
Methodological Answer:
- X-ray Crystallography : Refine structures using programs like SHELX or OLEX2 to account for partial double-bond character in the pyrimidine ring (e.g., C–N bonds: 1.32–1.41 Å vs. expected 1.48 Å) .
- Conformational Analysis : Compare dihedral angles between aromatic rings (e.g., 34.87°–69.57° deviations) to identify non-planar distortions caused by intermolecular hydrogen bonding .
- Validation : Cross-check with FTIR (C=O at 1653 cm⁻¹) and ¹H NMR (NH signals at 7.26 ppm) .
Q. What computational strategies predict the drug-likeness and bioavailability of this compound?
Methodological Answer:
- In Silico Tools : Use SwissADME or QikProp to calculate Lipinski parameters (e.g., molecular weight <500, logP <5) .
- Bioavailability Prediction : Molecular dynamics simulations (e.g., Desmond) assess membrane permeability and P-glycoprotein interactions .
- Docking Studies : AutoDock Vina screens against therapeutic targets (e.g., phosphodiesterases) using crystal structures from the PDB .
Q. How can researchers address low yields or inconsistent biological activity data in preclinical assays?
Methodological Answer:
- Purity Verification : Use HPLC (C18 column, acetonitrile/water mobile phase) to confirm >95% purity; impurities >2% may skew bioactivity .
- Solubility Optimization : Test DMSO/PBS mixtures (≤0.1% DMSO) to avoid cytotoxicity artifacts .
- Dose-Response Curves : Perform triplicate assays with positive controls (e.g., sildenafil for PDE5 inhibition) to validate potency thresholds .
Q. What spectroscopic techniques confirm the regioselectivity of substituents in the pyrazolo-pyrimidine core?
Methodological Answer:
- ¹³C NMR : Assign signals for C-5 (allyl group) at δ 110–120 ppm and C-1 (2-methylphenyl) at δ 140–150 ppm .
- NOESY : Detect spatial proximity between the prop-2-en-1-yl group and pyrimidine protons to confirm substitution patterns .
- High-Resolution MS : Match exact mass (e.g., m/z 294.1345 for [M+H]⁺) to theoretical values .
Data Contradiction Analysis
Q. How should discrepancies between computational predictions and experimental bioactivity results be addressed?
Methodological Answer:
- Metabolic Stability : Test liver microsome assays (human/rat) to identify rapid degradation pathways not modeled in silico .
- Off-Target Screening : Use kinase profiling panels (e.g., Eurofins) to detect unintended interactions .
- Crystallographic Reassessment : Re-examine X-ray data for conformational flexibility affecting binding pocket interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
